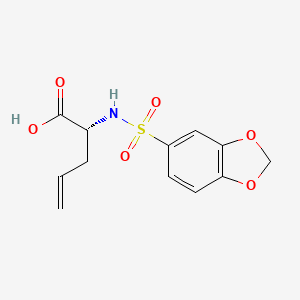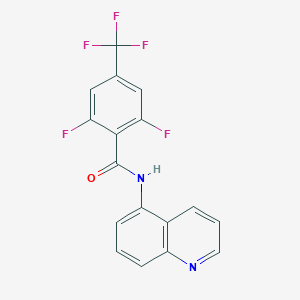
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid, also known as BDP-9066, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid works by inhibiting the activity of specific enzymes that are involved in various cellular processes. This inhibition leads to a decrease in the activity of these enzymes, which in turn leads to the inhibition of cell growth, induction of apoptosis, and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. These effects have been observed in various in vitro and in vivo studies.
実験室実験の利点と制限
One advantage of using (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
将来の方向性
There are various future directions for the study of (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid, including the development of more efficient synthesis methods, the study of its potential applications in other areas of research, and the investigation of its potential toxicity and side effects. Additionally, the study of (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid in combination with other compounds may lead to the development of more effective treatments for various diseases.
合成法
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid can be synthesized using different methods, one of which involves the reaction of (R)-4-bromo-3-hydroxybutyric acid with 1,3-benzodioxole-5-sulfonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid. Other methods include the use of different starting materials and reagents.
科学的研究の応用
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its potential applications in various scientific research studies, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its potential neuroprotective effects. Inflammation is another area where (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its anti-inflammatory properties.
特性
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-2-3-9(12(14)15)13-20(16,17)8-4-5-10-11(6-8)19-7-18-10/h2,4-6,9,13H,1,3,7H2,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKRSWCXWCZRNL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyano-N-[5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451020.png)

![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)

![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)
![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)